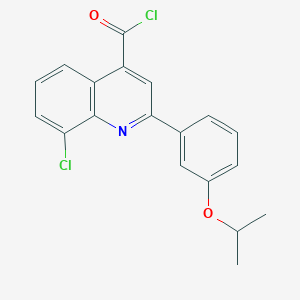

8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride

Descripción

Infrared (IR) Spectroscopy

Key IR absorption bands include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) :

¹³C NMR :

Mass Spectrometry (MS)

- EI-MS : Molecular ion peak at m/z 360.23 [M]⁺ (calculated for C₁₉H₁₅Cl₂NO₂).

- Fragmentation pattern:

Comparative Structural Analysis with Related Quinoline Derivatives

Table 3: Substituent Effects on Physicochemical Properties

Key observations:

- Electron-donating groups (e.g., isopropoxy) at the 3-position red-shift UV-Vis absorption compared to 4-methyl derivatives due to extended conjugation.

- The bulky isopropoxy group increases steric hindrance, reducing solubility in polar solvents compared to methoxy or ethoxy analogues.

- Crystallinity : Derivatives with para-substituted phenyl groups exhibit higher melting points than meta-substituted variants, attributed to symmetrical packing.

Propiedades

IUPAC Name |

8-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO2/c1-11(2)24-13-6-3-5-12(9-13)17-10-15(19(21)23)14-7-4-8-16(20)18(14)22-17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWLLPOOMCYAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166227 | |

| Record name | 8-Chloro-2-[3-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-83-1 | |

| Record name | 8-Chloro-2-[3-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-[3-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Quinoline Core

The quinoline nucleus is typically synthesized through classical heterocyclic synthesis methods, including:

- Skraup Synthesis: Cyclization of aniline derivatives with glycerol or aldehydes under acidic conditions.

- Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones or aldehydes.

- Doebner–Von Miller Synthesis: Reaction of anilines with α,β-unsaturated carbonyl compounds.

These methods yield 8-chloroquinoline-4-carboxylic acid or its derivatives, which serve as precursors for further functionalization.

Introduction of the 3-Isopropoxyphenyl Group at the 2-Position

The aryl substituent at the 2-position can be introduced via:

- Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling between a halogenated quinoline (e.g., 2-chloroquinoline-4-carboxylic acid derivative) and a boronic acid or ester of 3-isopropoxyphenyl.

- Electrophilic Aromatic Substitution: Less common due to regioselectivity challenges but possible with appropriate directing groups.

The isopropoxy group on the phenyl ring is generally introduced prior to coupling by synthesizing or procuring the corresponding 3-isopropoxyphenylboronic acid or equivalent.

Conversion of Quinoline-4-Carboxylic Acid to Carbonyl Chloride

The key step to obtain the acid chloride functionality is the chlorination of the quinoline-4-carboxylic acid intermediate. The standard reagents and conditions include:

- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

- Solvents: Anhydrous dichloromethane (DCM), toluene, or chloroform.

- Conditions: Reflux or heating at 60–80°C under anhydrous and inert atmosphere to prevent hydrolysis.

- Catalysts: Sometimes catalytic amounts of DMF (dimethylformamide) are added to activate the acid chloride formation.

This step converts the carboxylic acid group into the more reactive carbonyl chloride group, facilitating subsequent coupling reactions.

Industrial and Laboratory Scale Production Considerations

- Continuous Flow Reactors: Employed in industrial settings to enhance reaction efficiency, control temperature precisely, and minimize side reactions.

- Catalysts: Solid acid catalysts such as montmorillonite K-10 may be used to improve reaction rates and selectivity during acylation or coupling steps.

- Purification: Recrystallization from ethanol/water mixtures or chromatographic techniques (silica gel column chromatography) are used to purify the final product.

- Environmental and Safety Measures: Use of dry solvents, inert atmosphere, and careful handling of corrosive reagents like SOCl₂ are critical.

Summary Table of Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose/Outcome | Yield Range (%) | Notes/Challenges |

|---|---|---|---|---|

| Quinoline Core Formation | Skraup or Friedländer synthesis, acidic medium, 60–100°C | Formation of 8-chloroquinoline-4-carboxylic acid | 70–85 | Regioselectivity and purity control |

| Introduction of 3-Isopropoxyphenyl | Suzuki-Miyaura coupling: Pd catalyst, base (K₂CO₃), 3-isopropoxyphenylboronic acid, inert atmosphere, 80–100°C | Substitution at 2-position with isopropoxyphenyl | 75–90 | Requires pure boronic acid derivative |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), reflux, anhydrous DCM or toluene, catalytic DMF | Conversion of carboxylic acid to acid chloride | 80–95 | Moisture sensitive, requires dry conditions |

| Purification | Recrystallization (ethanol/water), chromatography | Isolation of pure 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride | >90 (purity) | Removal of residual reagents and byproducts |

Research Findings and Optimization Notes

- Reaction Monitoring: Thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) is effective for tracking progress in coupling and chlorination steps.

- Drying Agents: Use of anhydrous MgSO₄ or molecular sieves to ensure dryness of solvents and intermediates improves yields.

- Temperature Control: Maintaining 0–5°C during addition of SOCl₂ minimizes side reactions such as over-chlorination or decomposition.

- Catalyst Reuse: Solid acid catalysts like montmorillonite K-10 can be recovered and reused, enhancing sustainability.

- Spectroscopic Characterization: ^1H and ^13C NMR confirm substitution patterns; mass spectrometry validates molecular weight; X-ray crystallography can resolve structural details if crystals are obtained.

Comparative Insights from Related Compounds

Studies on analogues such as 8-chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride and 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride reveal:

- The chlorination step with SOCl₂ is robust across various substituted quinolines.

- The aryl substitution via Suzuki coupling is versatile, allowing introduction of different alkoxy or alkyl substituents on the phenyl ring.

- Reaction conditions can be fine-tuned based on the electronic nature of substituents to optimize yields and purity.

Análisis De Reacciones Químicas

8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Oxidation and reduction reactions: The quinoline core can undergo oxidation or reduction under specific conditions, leading to the formation of quinoline N-oxides or dihydroquinolines, respectively.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Building Block for Therapeutics : This compound serves as a precursor for synthesizing potential therapeutic agents targeting various diseases, particularly in oncology and infectious diseases. Its structural features allow for modifications that can enhance biological activity.

2. Proteomics Research

- Protein Interactions : It plays a crucial role in studying protein-ligand interactions. The compound is utilized in assays to understand the binding affinities and mechanisms of action of proteins, which is vital for drug discovery and development.

3. Material Science

- Development of Advanced Materials : The unique electronic properties of this compound make it suitable for developing new materials with specific optical and electronic characteristics. Research is ongoing into its applications in organic electronics and photonic devices.

4. Biological Studies

- Antimicrobial and Antitumor Activity : Preliminary studies indicate that 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride exhibits antimicrobial properties and potential antitumor activity, making it a candidate for further investigation in these areas.

Case Studies and Research Findings

Several studies have investigated the biological effects of quinoline derivatives similar to this compound:

- Antitumor Activity : Research has shown that related compounds significantly inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures exhibited cytotoxic effects on breast cancer cells, suggesting potential therapeutic applications for this compound.

- Antimicrobial Studies : Experimental data indicate that quinoline derivatives effectively combat bacterial infections. A study highlighted that compounds with similar functional groups demonstrated activity against multi-drug resistant strains of bacteria.

Mecanismo De Acción

The mechanism of action of 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, blocking the activity of these targets and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Positional Isomers of Chlorine

- 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-43-3): Differs only in the chlorine position (6 vs. 8 on the quinoline ring).

Variations in Aryl Substituents

- 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-73-9): Replaces isopropoxy with ethoxy.

- 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-67-1): Methoxy substituent offers lower lipophilicity compared to isopropoxy, which may affect cell membrane permeability in biological assays .

Halogen and Functional Group Modifications

- 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid (CAS: 863180-69-2): Replaces the isopropoxyphenyl group with a 2,4-dichlorophenyl moiety and the acyl chloride with a carboxylic acid. The carboxylic acid derivative is less reactive but may serve as a precursor for ester or amide derivatives .

Table 1: Key Properties of Selected Analogs

HDAC Inhibition and Anti-Proliferative Activity

- D27 (4-(4-(2-(2,5-difluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide): Exhibits HDAC inhibition (IC₅₀ = 12 nM) and anti-proliferative activity against HeLa cells .

- D28 (biphenyl-substituted analog):

Shows enhanced potency (IC₅₀ = 8 nM) due to extended π-π stacking with HDAC active sites .

The isopropoxy group may enhance membrane permeability compared to smaller alkoxy substituents .

Actividad Biológica

8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride is a synthetic organic compound that belongs to the quinoline family. Its unique structure, featuring a chloro substituent and an isopropoxyphenyl group, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry and proteomics. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride is with a molecular weight of 360.80 g/mol. The compound's structure can be represented as follows:

This compound is characterized by its quinoline core, which is known for its biological activity due to the presence of nitrogen in the heterocyclic ring.

The mechanism of action of 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, modulating various biological pathways depending on the context of its application .

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific proteases, affecting their activity and function.

- Cell Signaling Modulation : It influences signaling pathways that regulate gene expression and cellular metabolism.

Biological Activity

Recent studies have highlighted the significant biological activities associated with this compound, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride exhibits notable antimicrobial properties. Preliminary studies indicate that it demonstrates inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride | Staphylococcus aureus | 16 |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise in anticancer research. Studies indicate that it can inhibit the growth of cancer cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) varying based on structural modifications:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride | HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics .

Case Studies

- Antiviral Activity : In a study focusing on antiviral properties, derivatives of quinoline were synthesized and tested against viruses like dengue and H5N1. The results indicated that modifications to the quinoline structure significantly enhanced antiviral activity while maintaining low cytotoxicity .

- Mechanistic Studies : Research involving molecular dynamics simulations has provided insights into how this compound interacts with target proteins at the molecular level. Such studies have shown stable binding interactions that could inform future drug design strategies .

Q & A

Q. What are the common synthetic routes for 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride?

The synthesis typically involves multi-step organic reactions, starting with the formation of the quinoline core via cyclization, followed by chlorination at position 8 and substitution at position 2. A critical step is the introduction of the carbonyl chloride group, often achieved using thionyl chloride (SOCl₂) under anhydrous conditions . Optimization may include microwave-assisted synthesis to enhance reaction efficiency .

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic methods:

- NMR (¹H/¹³C) to identify substituent positions and aromatic protons.

- IR spectroscopy to detect the carbonyl chloride stretch (~1750 cm⁻¹).

- Mass spectrometry for molecular weight validation. Advanced characterization employs X-ray crystallography (e.g., SHELX software for refinement) to resolve 3D conformation and intermolecular interactions .

Q. What functional groups dictate its chemical reactivity?

Key groups include:

- Carbonyl chloride : Highly reactive toward nucleophiles (e.g., amines, alcohols) for amide/ester formation.

- Quinoline core : Participates in π-π stacking and metal coordination.

- 3-Isopropoxyphenyl group : Introduces steric bulk, influencing regioselectivity in reactions .

Q. Which analytical techniques confirm purity and identity?

- HPLC for purity assessment.

- Elemental analysis to verify stoichiometry.

- Melting point determination as a preliminary check .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties?

DFT calculations (e.g., B3LYP functional) model frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution. For example, exact exchange terms improve thermochemical accuracy for atomization energies and ionization potentials, aiding in understanding substituent effects on the quinoline framework .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Solutions include:

- Orthogonal assays : Compare enzymatic inhibition vs. whole-cell activity.

- Structural analogs : Test derivatives to isolate contributing functional groups (e.g., chloro vs. isopropoxy) .

Q. How is X-ray crystallography used to determine structure-activity relationships (SAR)?

High-resolution crystal structures reveal:

- Conformational flexibility : Torsional angles of the isopropoxy group.

- Intermolecular interactions : Hydrogen bonding with biological targets (e.g., enzyme active sites). Software like ORTEP-III visualizes thermal ellipsoids and validates refinement via SHELXL .

Q. What methods optimize reaction conditions for derivatization?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Catalysis : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

- Real-time monitoring : TLC or in-situ IR to track intermediate formation .

Q. How are molecular docking simulations applied to study target interactions?

Docking (e.g., AutoDock Vina) predicts binding modes with proteins (e.g., kinases or bacterial enzymes). Parameters include:

- Flexible ligand docking : Adjusts substituent conformations.

- Scoring functions : Evaluate binding affinity, validated by experimental IC₅₀ values .

Q. How should hygroscopicity and stability challenges be managed during storage?

- Storage : Under argon at –20°C in amber vials.

- Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring.

- Decomposition analysis : Identify byproducts via LC-MS .

Key Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.